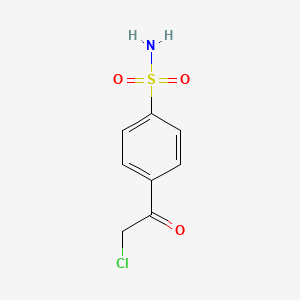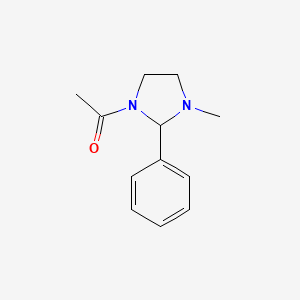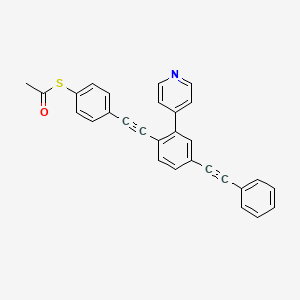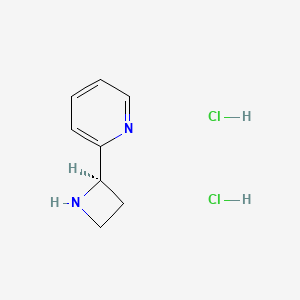
(R)-2-(Azetidin-2-yl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Azetidin-2-yl)pyridine dihydrochloride is a chemical compound that belongs to the class of azetidines and pyridines It is characterized by the presence of a pyridine ring attached to an azetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Azetidin-2-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is then attached to the azetidine moiety through a series of coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Azetidin-2-yl)pyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Aplicaciones Científicas De Investigación
®-2-(Azetidin-2-yl)pyridine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-(Azetidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Azetidin-2-yl)pyridine dihydrochloride: The enantiomer of the compound with different stereochemistry.
2-(Azetidin-2-yl)pyridine: The base compound without the dihydrochloride salt form.
Pyridine derivatives: Other compounds with pyridine rings and various substituents.
Uniqueness
®-2-(Azetidin-2-yl)pyridine dihydrochloride is unique due to its specific stereochemistry and the presence of both azetidine and pyridine rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H12Cl2N2 |
|---|---|
Peso molecular |
207.10 g/mol |
Nombre IUPAC |
2-[(2R)-azetidin-2-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c1-2-5-9-7(3-1)8-4-6-10-8;;/h1-3,5,8,10H,4,6H2;2*1H/t8-;;/m1../s1 |
Clave InChI |
LSOXOIFFASRVFD-YCBDHFTFSA-N |
SMILES isomérico |
C1CN[C@H]1C2=CC=CC=N2.Cl.Cl |
SMILES canónico |
C1CNC1C2=CC=CC=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)
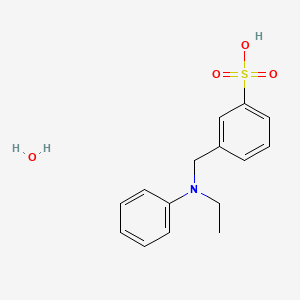
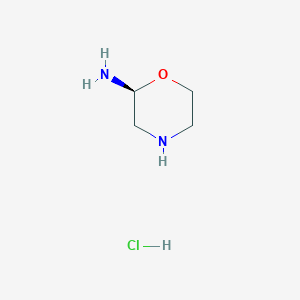
![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
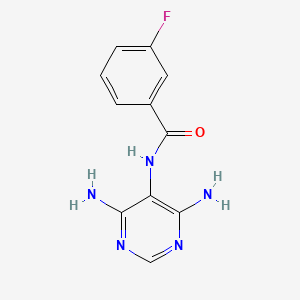
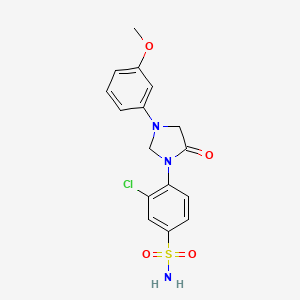
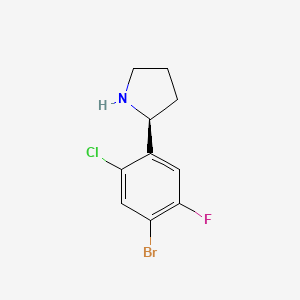

![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
